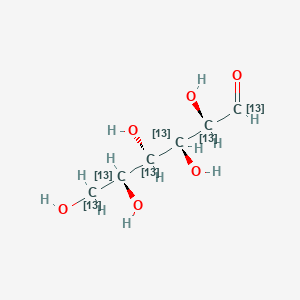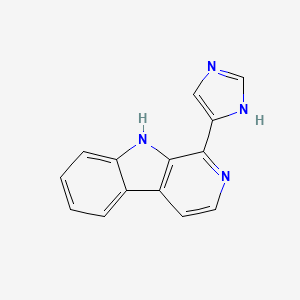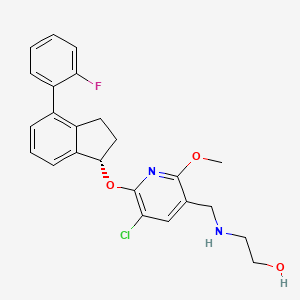
PD-1/PD-L1-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-31 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumor cells evade immune detection . By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-31 involves several key steps, including the formation of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic route typically includes:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Oxidation and Reduction: Further functionalization may involve oxidation and reduction reactions using reagents like sodium periodate and potassium osmate, followed by reduction with sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-31 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
PD-1/PD-L1-IN-31 has significant applications in various fields:
Mechanism of Action
PD-1/PD-L1-IN-31 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparison with Similar Compounds
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting PD-L1 with different binding affinities and biological characteristics.
BMS-1001: Known for its high binding activity for PD-L1 and potential clinical applications.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction.
Uniqueness
PD-1/PD-L1-IN-31 stands out due to its specific binding affinity and efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy .
Properties
Molecular Formula |
C24H24ClFN2O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |
InChI Key |
SKMKMWIWIWXGIK-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Canonical SMILES |
COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


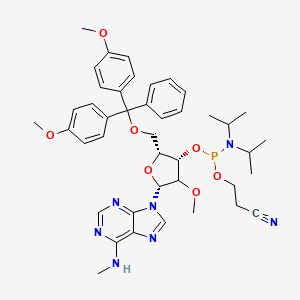
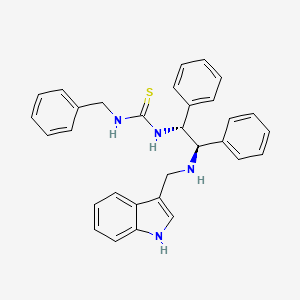

![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)




